Bisphenol A-d6 beta-D-Glucuronide

説明

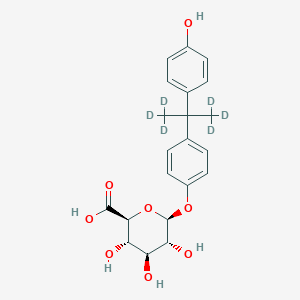

Bisphenol A-d6 beta-D-Glucuronide is a labeled metabolite of Bisphenol A. It is primarily used in scientific research to study the metabolism and biological effects of Bisphenol A. The compound has a molecular formula of C21H18D6O8 and a molecular weight of 410.45 .

作用機序

Target of Action

Bisphenol A-d6 beta-D-Glucuronide is a metabolite of Bisphenol A (BPA), a chemical that has been extensively studied for its environmental presence and potential biological effects . BPA primarily targets metabolic tissues . It is considered to be a weak environmental estrogen, but recent studies have demonstrated that it may be similar in potency to 17β-estradiol in stimulating cellular responses .

Mode of Action

this compound is produced in the liver during the first-pass metabolism of BPA . It is the water-soluble metabolite of BPA It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes .

Biochemical Pathways

It is known that bpa, the parent compound of this compound, can disrupt normal endocrine function and metabolic processes . This disruption can lead to conditions such as insulin resistance, disruption of pancreatic beta cell function, and obesity .

Pharmacokinetics

Early studies have shown that the half-life of BPA in the human body is less than 6 hours, with nearly complete urinary excretion within 24 hours . This suggests that this compound may also be rapidly excreted from the body.

Result of Action

It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes . This suggests that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Most people are exposed to BPA, the parent compound of this compound, by consuming food and beverages into which BPA has leached from polycarbonate containers, including reusable bottles and baby bottles . Therefore, the use of such containers can increase the exposure to this compound.

生化学分析

Biochemical Properties

Bisphenol A-d6 beta-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of Bisphenol A. It is formed through the process of glucuronidation, where Bisphenol A is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT). This reaction increases the water solubility of Bisphenol A, facilitating its excretion from the body. This compound interacts with various biomolecules, including enzymes and transport proteins, to aid in its transport and elimination .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bisphenol A and its metabolites, including this compound, can disrupt normal hormonal functions, potentially leading to adverse effects on cell function . These effects are observed in different cell types, including liver and kidney cells, where the compound is metabolized and excreted .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nuclear receptors and other biomolecules. Bisphenol A and its metabolites can bind to estrogen receptors, mimicking the effects of estrogen and disrupting normal hormonal signaling . This interaction can lead to changes in gene expression and enzyme activity, affecting various cellular functions. Additionally, this compound may inhibit or activate specific enzymes involved in its metabolism and excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that Bisphenol A and its metabolites, including this compound, have a relatively short half-life in the human body, with rapid excretion through urine . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of Bisphenol A and its metabolites can disrupt normal metabolic processes, while higher doses may lead to toxic or adverse effects . Studies have shown that this compound can affect insulin resistance, pancreatic beta cell function, and obesity in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of Bisphenol A, primarily through glucuronidation. This process is catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the liver and gut, converting Bisphenol A into its glucuronide form for excretion . The formation of this compound is essential for the detoxification and elimination of Bisphenol A from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins. This compound is primarily excreted through urine, facilitated by its increased water solubility due to glucuronidation . The transport and distribution of this compound are crucial for its effective elimination from the body .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound is primarily localized in the liver and kidney cells, where it undergoes metabolism and excretion . The specific localization of this compound within these cells is essential for its role in detoxification and elimination processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-d6 beta-D-Glucuronide involves the glucuronidation of Bisphenol A-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Bisphenol A-d6 .

Industrial Production Methods

化学反応の分析

Types of Reactions

Bisphenol A-d6 beta-D-Glucuronide primarily undergoes hydrolysis reactions. It can be hydrolyzed back to Bisphenol A-d6 and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions or specific enzymes like beta-glucuronidase are commonly used.

Major Products

The major products formed from the hydrolysis of this compound are Bisphenol A-d6 and glucuronic acid .

科学的研究の応用

Bisphenol A-d6 beta-D-Glucuronide is extensively used in scientific research to study the metabolism, pharmacokinetics, and biological effects of Bisphenol A. It is particularly useful in:

類似化合物との比較

Similar Compounds

Bisphenol A beta-D-Glucuronide: The non-deuterated form of Bisphenol A-d6 beta-D-Glucuronide.

Bisphenol S beta-D-Glucuronide: A similar compound formed from Bisphenol S, another widely used industrial chemical.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which make it particularly useful in isotope dilution mass spectrometry. This allows for highly accurate and precise quantification of Bisphenol A metabolites in biological samples .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-LZDRGMMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017896 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610029-53-2 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

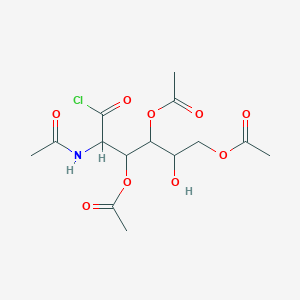

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

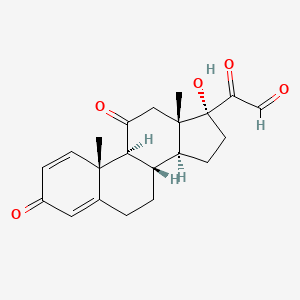

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

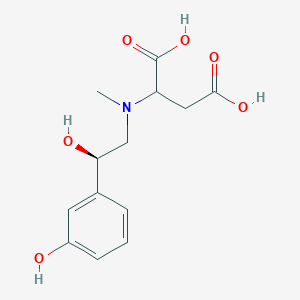

![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)